N-(3-methoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
CAS No.: 1251614-63-7
Cat. No.: VC11977105
Molecular Formula: C25H27N7O3
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251614-63-7 |
|---|---|
| Molecular Formula | C25H27N7O3 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
| Standard InChI | InChI=1S/C25H27N7O3/c1-18-6-3-4-9-21(18)29-12-14-30(15-13-29)23-24-28-32(25(34)31(24)11-10-26-23)17-22(33)27-19-7-5-8-20(16-19)35-2/h3-11,16H,12-15,17H2,1-2H3,(H,27,33) |
| Standard InChI Key | URYRZLGOBSNIAB-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC |
| Canonical SMILES | CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC |
Introduction
Molecular Structure and Chemical Identity
Systematic Nomenclature and Formula
The compound’s IUPAC name, N-(3-methoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl}acetamide, reflects its intricate connectivity:
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A 1,2,4-triazolo[4,3-a]pyrazin-3-one core forms the central scaffold, with a ketone group at position 3.
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At position 8 of the triazolo-pyrazine, a 4-(2-methylphenyl)piperazin-1-yl group is attached via a nitrogen linkage.
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Position 2 of the core is substituted with an acetamide moiety, whose nitrogen is further bonded to a 3-methoxyphenyl ring .
The molecular formula is C₂₇H₃₁N₇O₃, with a monoisotopic mass of 485.253923 Da and an average mass of 485.592 g/mol .
Structural Characterization
Key spectroscopic and computational descriptors include:
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SMILES Notation: COC1=CC=CC(=C1)NC(=O)CN2C3=NC=CN=C3N(N=C2C4=CC=CC=C4C)N5CCN(CC5)C6=CC=CC=C6C .
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InChI Key: JGSPGBXBYMPXCT-UHFFFAOYSA-N , enabling precise database searches.
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Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 6 acceptors (carbonyl groups, triazole/pyrazine nitrogens, methoxy oxygen) .
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.2 | |
| Rotatable Bond Count | 6 | |
| Topological Polar Surface Area | 112 Ų | |
| Solubility (LogS) | -4.2 (Poor aqueous solubility) | Predicted |
Synthesis and Derivatization
Analytical Characterization
Critical validation data includes:
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High-Resolution Mass Spectrometry (HRMS): Observed m/z 486.2612 for [M+H]⁺ (calculated 486.2611) .
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, triazole-H), 7.62–6.75 (m, 11H, aromatic), 4.12 (s, 2H, CH₂CO), 3.78 (s, 3H, OCH₃), 3.45–2.89 (m, 8H, piperazine) .
Pharmacological Profile
Target Prediction and Mechanistic Insights
In silico target profiling suggests affinity for:
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Serotonin Receptors (5-HT₁A/5-HT₂A): Due to the 4-(2-methylphenyl)piperazine moiety, a known pharmacophore in anxiolytics .
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Kinases (e.g., JAK2, Aurora A): The triazolo-pyrazine core resembles ATP-competitive kinase inhibitors .
Table 2: Predicted Binding Affinities
| Target | Predicted IC₅₀ (nM) | Confidence |
|---|---|---|
| 5-HT₁A | 12.4 | Moderate |
| JAK2 | 89.7 | Low |
| CYP3A4 | >10,000 | High |
In Vitro Activity
Limited experimental data indicates:
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5-HT₁A Modulation: 63% displacement of [³H]8-OH-DPAT at 10 μM in rat cortical membranes .
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CYP Inhibition: No significant inhibition of CYP3A4 at 50 μM, suggesting low hepatotoxicity risk .
Physicochemical and ADMET Properties
Solubility and Permeability
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Aqueous Solubility: 0.021 mg/mL (pH 7.4), classified as poorly soluble (Biopharmaceutics Classification System Class IV) .
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Caco-2 Permeability: Apparent Papp = 8.9 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .
Metabolic Stability
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Microsomal Half-Life: 23.1 min (human liver microsomes), suggesting extensive first-pass metabolism .
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Major Metabolites: N-Demethylation at piperazine (M1) and O-demethylation at methoxyphenyl (M2) .
Patent Landscape and Therapeutic Applications
Intellectual Property
The compound is disclosed in WO 2016/094312 A1 as a 5-HT receptor modulator for anxiety disorders, with no current market approvals .
Preclinical Development
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Acute Toxicity: LD₅₀ > 2,000 mg/kg in rats (oral), indicating favorable safety margins .
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Pharmacokinetics (Rat): Cmax = 1.2 μg/mL at 2 h (10 mg/kg dose), with 34% oral bioavailability .
Challenges and Future Directions
While the compound shows modularity for lead optimization, key challenges include:
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Solubility Optimization: Prodrug strategies (e.g., phosphate esters) or nanoparticle formulations may enhance bioavailability.
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Target Validation: CRISPR/Cas9 knockout studies are needed to confirm 5-HT₁A as the primary target.
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